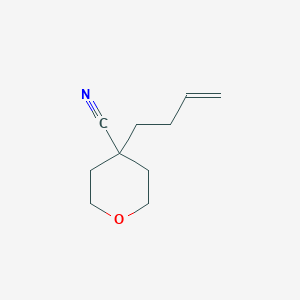
4-(But-3-en-1-yl)oxane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-en-1-yl)oxane-4-carbonitrile is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a tetrahydro-2H-pyran ring substituted with a but-3-en-1-yl group and a nitrile group at the 4-position .
Métodos De Preparación
The synthesis of 4-(But-3-en-1-yl)oxane-4-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 4-hydroxy-2H-pyran with but-3-en-1-yl bromide in the presence of a base to form the corresponding ether.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-(But-3-en-1-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents.
Major Products: Major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(But-3-en-1-yl)oxane-4-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(But-3-en-1-yl)oxane-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-(But-3-en-1-yl)oxane-4-carbonitrile can be compared with similar compounds such as:
4-(But-3-en-1-yl)tetrahydro-2H-pyran: This compound lacks the nitrile group and therefore has different reactivity and applications.
4-(But-3-en-1-yl)oxane-4-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and biological activities.
4-(But-3-en-1-yl)oxane-4-amine:
Propiedades
IUPAC Name |
4-but-3-enyloxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXBRHVSQUZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCOCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethyl-5-fluoro-6-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2636482.png)
![9-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2636483.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2636485.png)
![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)
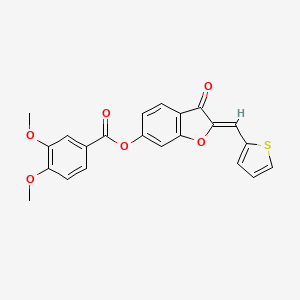
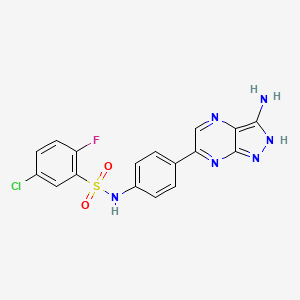
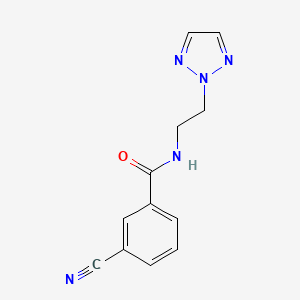
![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2636494.png)
![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)

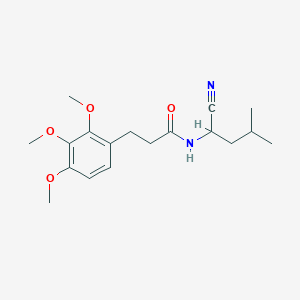
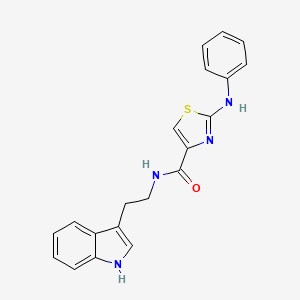
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)
